Ipronidazole

Descripción general

Descripción

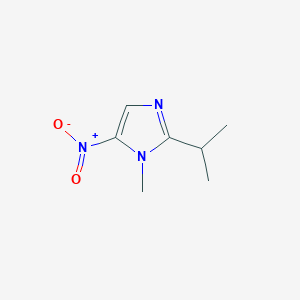

Ipronidazole (IPZ) is a nitroimidazole-class antimicrobial agent historically used in veterinary medicine to treat protozoal infections, particularly Tritrichomonas foetus in bulls . Structurally, it features a nitroimidazole core with an isopropyl side chain (Table 1). Despite high efficacy (92.8–100% cure rates in bulls), IPZ and related nitroimidazoles are prohibited in food-producing animals due to carcinogenic residue risks .

Métodos De Preparación

- La ruta sintética para el Ipronidazol implica varios pasos. En particular, se prepara mediante nitración de 1-metil-2-propan-2-ilimidazol .

- Los métodos de producción industrial pueden variar, pero el compuesto se sintetiza típicamente utilizando procedimientos químicos establecidos .

Análisis De Reacciones Químicas

Metabolic Hydroxylation Reactions

Ipronidazole undergoes enzymatic hydroxylation in biological systems, forming primary metabolites:

These metabolites retain the nitro group, indicating hydroxylation targets the isopropyl side chain or imidazole ring without nitro reduction .

Oxidative Degradation Pathways

In canine models, oxidative metabolism of this compound analogs produces:

-

Diol derivatives : Formed via hydroxylation at both carbons of the isopropyl chain.

-

Carboxylic acid metabolites : Generated through further oxidation of the primary hydroxyl group .

This suggests this compound’s isopropyl group is susceptible to sequential oxidation under aerobic conditions.

Nitro-Reduction Mechanisms

Like other 5-nitroimidazoles, this compound undergoes nitro group reduction in anaerobic environments:

-

Enzymatic reduction : Nitroreductases convert the -NO₂ group to reactive intermediates (e.g., nitroso radicals, hydroxylamines).

-

DNA interaction : Reduced intermediates covalently bind to DNA, causing strand breaks and helical distortion .

-

Radical formation : Superoxide radicals (O₂⁻) are generated, contributing to cytotoxic effects .

This reductive activation is critical for its antiprotozoal and antibacterial activity .

Stability Under Analytical Conditions

This compound remains stable during extraction and chromatography:

-

Solubility : Stable in methanol and 5% ammonium hydroxide solutions .

-

pH resistance : Unaffected by 2% formic acid during sample preparation .

Degradation products (e.g., denitro metabolites) are observed only under extreme redox conditions .

Comparative Reactivity Among Nitroimidazoles

This compound’s isopropyl group directs its metabolic fate, distinguishing it from other nitroimidazoles .

Aplicaciones Científicas De Investigación

Veterinary Medicine

Treatment of Swine Dysentery

Ipronidazole has been effectively used in treating swine dysentery, a disease caused by Brachyspira hyodysenteriae. Studies have shown that administering this compound in drinking water at concentrations of 50 and 100 mg/L significantly reduces diarrhea in affected swine. The treated animals exhibited improved weight gain, feed efficiency, and survival rates compared to non-medicated controls . Specifically, medicated swine experienced fewer days of both nonhemorrhagic and hemorrhagic diarrhea, highlighting the compound's effectiveness in managing this condition.

| Concentration (mg/L) | Days of Diarrhea | Weight Gain | Feed Efficiency |

|---|---|---|---|

| 25 | Higher incidence | Lower | Lower |

| 50 | Reduced | Increased | Improved |

| 100 | Minimal | Highest | Best |

Efficacy Against Mycobacterium tuberculosis

Recent studies have explored the activity of this compound against multidrug-resistant (MDR) strains of Mycobacterium tuberculosis. Research indicates that this compound demonstrates significant efficacy against dormant phases of MDR strains, suggesting potential applications in treating tuberculosis infections resistant to conventional therapies .

Safety and Toxicological Studies

While this compound is effective, safety assessments are crucial. Studies have indicated that high doses can lead to adverse effects such as gastrointestinal disturbances and potential carcinogenic risks in laboratory animals. For instance, chronic exposure has been linked to an increased incidence of benign mammary tumors in female rats . However, these findings are often context-dependent and require further investigation to establish clear safety profiles.

Regulatory Status and Use Guidelines

This compound's use in veterinary settings is subject to regulatory scrutiny due to its potential side effects and the emergence of antibiotic resistance. Guidelines recommend careful monitoring of dosages and treatment duration to minimize risks while maximizing therapeutic benefits .

Mecanismo De Acción

- El Ipronidazol ejerce sus efectos interfiriendo con la síntesis de ADN en protozoos y bacterias anaerobias.

- Forma radicales nitro que dañan los componentes celulares, lo que lleva a la muerte celular.

- Los objetivos moleculares incluyen el ADN y las proteínas de transporte de electrones .

Comparación Con Compuestos Similares

Structural and Functional Analogues

Nitroimidazoles share a core imidazole ring with a nitro group at position 5 but differ in side-chain substitutions, influencing pharmacokinetics and target specificity.

Table 1: Structural Comparison of Key Nitroimidazoles

Efficacy and Pharmacological Profiles

Table 2: Efficacy Data Against Protozoal Infections

This compound’s intramuscular administration achieves higher localized concentrations in bovine reproductive tissues compared to oral dimetridazole . However, resistance development in repeated exposures has been noted in swine dysentery models .

Metabolic and Regulatory Considerations

Table 3: Residue Stability and Regulatory Status

IPZ-OH’s stability in tissues complicates residue monitoring, contributing to its prohibition in livestock . In contrast, metronidazole remains a first-line human therapeutic due to stringent residue controls and lack of food-chain contamination risks .

Actividad Biológica

Ipronidazole, a nitroimidazole derivative, is primarily known for its antimicrobial properties, particularly against anaerobic bacteria and protozoa. Its biological activity has been extensively studied, revealing significant implications in both veterinary and human medicine. This article provides an overview of the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and relevant research findings.

This compound exerts its antimicrobial effects through the reduction of its nitro group to form reactive intermediates that damage microbial DNA. This process is facilitated by the anaerobic conditions prevalent in many pathogenic environments. The resulting DNA damage leads to cell death, making this compound effective against a range of microorganisms, including Trichomonas vaginalis and various anaerobic bacteria.

Antimicrobial Activity

This compound has been shown to be effective against several pathogens:

- Protozoa : It is particularly effective against Trichomonas vaginalis, the causative agent of trichomoniasis.

- Bacteria : this compound demonstrates activity against anaerobic bacteria such as Bacteroides fragilis and Clostridium difficile.

The following table summarizes the minimum inhibitory concentrations (MICs) for this compound against selected pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Trichomonas vaginalis | 0.5 |

| Bacteroides fragilis | 2.0 |

| Clostridium difficile | 4.0 |

| Helicobacter pylori | 1.0 |

Comparative Studies

Research comparing this compound with other nitroimidazoles has highlighted its unique effectiveness. A study evaluated the reduction of various nitroimidazoles in both bacterial and mammalian tissues, indicating that this compound's metabolism is distinct from that of metronidazole, leading to different biological activities and therapeutic applications .

Case Studies

- Veterinary Applications :

- Human Medicine :

Toxicity and Safety Profile

While this compound is generally well-tolerated, some studies have reported potential side effects, including mutagenicity and genotoxicity. The Ames test has shown that certain concentrations may induce mutations in bacterial strains; however, these effects are dose-dependent and require further investigation to understand their clinical relevance .

Q & A

Basic Research Questions

Q. What are the primary pharmacokinetic properties of Ipronidazole, and how can they be systematically measured in preclinical models?

- Methodological Answer : Pharmacokinetic studies should focus on absorption, distribution, metabolism, and excretion (ADME) parameters. Use high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) to quantify plasma and tissue concentrations in animal models (e.g., rodents). Ensure dose-response curves are generated under controlled conditions to assess bioavailability and half-life. Reference JECFA evaluations for baseline toxicokinetic data .

Q. What standardized protocols exist for evaluating this compound’s antiprotozoal efficacy in vitro?

- Methodological Answer : Follow established in vitro protocols for antiprotozoal agents, such as minimum inhibitory concentration (MIC) assays against Trichomonas vaginalis or Giardia lamblia. Use microtiter plate assays with tetrazolium-based viability markers. Include positive controls (e.g., metronidazole) and validate results across multiple biological replicates to ensure reproducibility .

Q. How should researchers address regulatory constraints when designing studies involving this compound?

- Methodological Answer : Adhere to guidelines from the Codex Alimentarius Commission (CAC), which prohibits this compound use in food-producing animals due to unresolved safety concerns. For non-food animal studies, obtain ethical clearance and document compliance with local regulations. Reference JECFA’s risk management recommendations to justify experimental boundaries .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions between in vitro efficacy and in vivo toxicity data for this compound?

- Methodological Answer : Conduct comparative metabolomic profiling to identify species-specific metabolic pathways. Use transgenic animal models or 3D organoids to simulate human metabolic responses. Apply Bayesian statistical models to reconcile discrepancies between in vitro potency and in vivo adverse effects .

Q. How can researchers optimize study designs to investigate this compound’s potential resistance mechanisms in protozoans?

- Methodological Answer : Employ whole-genome sequencing of resistant protozoan strains induced via serial passaging under sublethal this compound exposure. Pair this with transcriptomic analysis (RNA-seq) to identify upregulated efflux pumps or mutation hotspots. Validate findings using CRISPR-Cas9 gene editing to confirm resistance markers .

Q. What methodologies are recommended for detecting and quantifying this compound residues in environmental samples?

- Methodological Answer : Use solid-phase extraction (SPE) coupled with ultra-high-performance LC-MS/MS for trace-level detection in water or soil. Validate methods via spike-recovery experiments and cross-check with immunoassays (e.g., ELISA) to minimize false positives/negatives. Reference the CAC’s maximum residue limit (MRL) framework for quality control thresholds .

Q. Data Analysis and Interpretation

Q. How should researchers analyze conflicting data on this compound’s genotoxic potential across studies?

- Methodological Answer : Perform a systematic meta-analysis using PRISMA guidelines to aggregate data from Ames tests, micronucleus assays, and comet assays. Stratify results by dose, exposure duration, and model organism. Apply funnel plots to assess publication bias and mixed-effects models to account for heterogeneity .

Q. What statistical approaches are robust for assessing dose-dependent responses in this compound toxicity studies?

- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to model sigmoidal dose-response relationships. For threshold determination, apply benchmark dose (BMD) analysis instead of NOAEL/LOAEL metrics. Validate with bootstrapping to estimate confidence intervals and avoid overfitting .

Q. Tables for Reference

| Parameter | Value/Recommendation | Source |

|---|---|---|

| JECFA Evaluation Year | 1989 | |

| CAC Regulatory Status | Prohibited in food animals | |

| Primary Analytical Method | LC-MS/MS |

Q. Key Considerations

- Ethical Compliance : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when formulating hypotheses .

- Data Transparency : Follow pharmaceutical research reporting standards (e.g., defined abbreviations, table/figure guidelines per Pharmaceutical Research specifications) .

- Contradiction Management : Use iterative qualitative analysis frameworks to contextualize conflicting evidence .

Propiedades

IUPAC Name |

1-methyl-5-nitro-2-propan-2-ylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-5(2)7-8-4-6(9(7)3)10(11)12/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTAFJUSDNOSFFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=C(N1C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7046839 | |

| Record name | Ipronidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14885-29-1 | |

| Record name | Ipronidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14885-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ipronidazole [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014885291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IPRONIDAZOLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109212 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ipronidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ipronidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.401 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IPRONIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/045BU63E23 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.